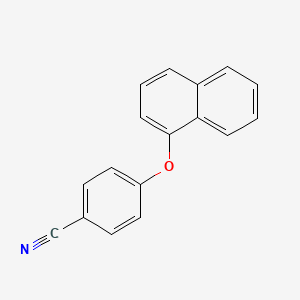
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
説明
The compound “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms . The presence of fluorine atoms on the phenyl ring could potentially influence the compound’s reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” were not found, similar compounds have been synthesized through various methods. For instance, 1H-1,2,4-triazole derivatives have been synthesized through a backbone modification strategy . Additionally, cyclization reactions have been used in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” would likely be influenced by the presence of the pyrazole ring and the difluorophenyl group . Single crystal X-ray diffraction studies and DFT calculations could provide insights into the stability, charge distribution, and reactive sites of the molecule .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” could potentially involve cyclisation reactions . The structure of the resulting compounds would depend significantly on the substrate used .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” would likely be influenced by its molecular structure. Studies have shown that similar compounds can form premicellar aggregates, indicating unique surfactant properties.
科学的研究の応用
Synthesis and Characterization
1H-pyrazole-3-carboxylic acid derivatives demonstrate diverse reactions leading to the formation of various compounds like carboxamides, esters, and other derivatives. This process involves acid chlorides reacting with different nucleophiles, showcasing the versatility of 1H-pyrazole-3-carboxylic acid in synthetic chemistry (Yıldırım & Kandemirli, 2006); (Yıldırım, Kandemirli & Demir, 2005).
Pyrazole-3-carboxylic acid is used to synthesize novel compounds with potential biological applications. This involves reactions with binucleophiles like diamines and amino alcohols, leading to the creation of new carboxamides and carboxylates, indicating its role in the discovery of new chemical entities (Yıldırım, Kandemirli & Akçamur, 2005).
Coordination Chemistry
- The pyrazole-3-carboxylic acid derivatives play a significant role in coordination chemistry. They are used to synthesize mononuclear coordination complexes, indicating their importance in the field of metal-organic frameworks and related applications (Radi et al., 2015).
Quantum-Chemical Calculations
- Pyrazole-3-carboxylic acid compounds have been extensively studied through quantum-chemical calculations. These studies provide insights into the molecular structure, vibrational frequencies, and reaction mechanisms, crucial for understanding their chemical behavior and potential applications (Altürk, Avcı, Tamer & Atalay, 2018).
Synthesis of Antifungal Agents
- The pyrazole-4-carboxylic acid derivatives, similar in structure to the 1H-pyrazole-3-carboxylic acid, have been synthesized as antifungal agents. This demonstrates their potential use in developing new pharmaceutical compounds with antimicrobial properties (Du et al., 2015).
Structural Studies
- The structural and dynamic properties of pyrazole-4-carboxylic acids have been extensively studied, providing valuable information about their polymorphism, proton transfer, and molecular interactions. These studies are crucial for understanding their behavior in different states and potential applications in material science (Infantes, García, López, Claramunt & Elguero, 2013).
Spectroscopic Investigations
- Pyrazole-4-carboxylic acid derivatives have undergone combined experimental and theoretical studies, including spectroscopic investigations. These studies are important for characterizing these compounds and understanding their chemical and physical properties (Viveka et al., 2016).
Safety and Hazards
将来の方向性
The future directions for research on “1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid” could potentially involve further exploration of its synthesis, structure, and properties. Additionally, its potential biological activity could be investigated, given the biological activities observed for similar compounds .
特性
IUPAC Name |
1-(2,4-difluorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWKRIWZTYUQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1152533-85-1 | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]furan-2-carboxylic acid](/img/structure/B1415060.png)


![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)

![3-Nitro-4-[(4-pyridinylmethyl)amino]benzoic acid](/img/structure/B1415068.png)

![4-[(3-Methylbut-2-enamido)methyl]benzoic acid](/img/structure/B1415072.png)



